Cas no 492-89-7 (1,2-Benzenediol,3-pentadecyl-)

1,2-Benzenediol,3-pentadecyl- is a substituted catechol derivative featuring a long pentadecyl chain at the 3-position. This structural modification imparts unique physicochemical properties, including enhanced lipophilicity, which may improve solubility in nonpolar matrices. The compound's phenolic groups retain reactivity, making it a potential intermediate in organic synthesis or antioxidant applications. Its long alkyl chain could also influence self-assembly behavior in surfactant or surface-modification contexts. The product is of interest in specialized research areas, particularly where tailored hydrophobicity combined with catechol functionality is required. Proper handling is advised due to potential reactivity of the diol moiety. Analytical characterization should confirm purity and structural integrity for intended applications.
1,2-Benzenediol,3-pentadecyl- structure
1,2-Benzenediol,3-pentadecyl- structure
Product Name:1,2-Benzenediol,3-pentadecyl-
CAS No:492-89-7
MF:C21H36O2
MW:320.509346961975
CID:329583
PubChem ID:68118
Update Time:2025-06-13

1,2-Benzenediol,3-pentadecyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediol,3-pentadecyl-
    • 3-pentadecylbenzene-1,2-diol
    • 3-PENTADECYLCATECHOL
    • URUSHIOL I(3-PENTADECYLCATECHOL)(P)
    • 1,2-dihydroxy-3-pentadecylbenzene
    • 3-n-Pentadecylcatechol
    • 3-n-Pentadecylpyrocatechol
    • 3-PDCDihydrorhengol
    • 3-Pentadecacatechol
    • 3-Pentadecyl-brenzcatechin
    • 3-pentadecyl-pyrocatechol
    • Dihydrorhengol
    • Hydroureshiol
    • Hydrourushiol
    • Pyrocatechol,3-pentadecyl
    • Tetrahydrourushiol
    • (15:0)-URUSHIOL
    • NS00094776
    • 492-89-7
    • 6F8
    • WLN: QR BQ C15
    • LMPK15020001
    • (15:0)-URUSHIOL [MI]
    • 1,2-Benzenediol, 3-pentadecyl-
    • URUSHIOL, (15:0)-
    • Q27104847
    • BRN 1885390
    • 1, 3-pentadecyl-
    • SCHEMBL554986
    • 3-Pentadecyl-benzene-1,2-diol
    • AKOS040734849
    • 3-PDC
    • 3-(pentadecyl)-catechol
    • Epitope ID:122677
    • NCGC00386000-01!3-pentadecylbenzene-1,2-diol
    • CHEMBL8087
    • 3-Pentadecylpyrocatechol
    • CHEBI:59111
    • Urushiol I (C15:0)
    • 3-PENTADECYLCATECHOL [MI]
    • 51M8X101ML
    • UNII-51M8X101ML
    • 3-Pentadecyl-1,2-benzenediol
    • URUSHIOL I [MI]
    • DTXSID70197714
    • NSC-403211
    • 4-06-00-06109 (Beilstein Handbook Reference)
    • NSC403211
    • pentadecylcatechol
    • urushiol i
    • BDBM50469662
    • USAF uctl-1803
    • Pyrocatechol, 3-pentadecyl-
    • NSC 403211
    • MDL: MFCD01688731
    • Inchi: 1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3
    • InChI Key: DQTMTQZSOJMZSF-UHFFFAOYSA-N
    • SMILES: OC1C(=CC=CC=1CCCCCCCCCCCCCCC)O

Computed Properties

  • Exact Mass: 320.27200
  • Monoisotopic Mass: 320.272
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 14
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2
  • XLogP3: 9

Experimental Properties

  • Density: 0.9461 (rough estimate)
  • Melting Point: 59.5°C
  • Boiling Point: 419.39°C (rough estimate)
  • Flash Point: 191.7°C
  • Refractive Index: 1.5100 (estimate)
  • PSA: 40.46000
  • LogP: 6.73150

1,2-Benzenediol,3-pentadecyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChromaDex Standards
ASB-00021675-005-5mg
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$473.00 2023-10-25
ChromaDex Standards
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492-89-7 98%
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Additional information on 1,2-Benzenediol,3-pentadecyl-

Introduction to 1,2-Benzenediol,3-pentadecyl- (CAS No. 492-89-7)

1,2-Benzenediol,3-pentadecyl-, identified by the Chemical Abstracts Service Number (CAS No.) 492-89-7, is a specialized organic compound that has garnered attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of alkoxy-substituted phenols, characterized by the presence of a pentadecyl (C15H31) group attached to the third position of a benzene ring dihydroxylated at the first and second positions. The molecular structure of this compound imparts distinct chemical reactivity and potential biological activity, making it a subject of interest for various applications in synthetic chemistry and drug development.

The synthesis of 1,2-Benzenediol,3-pentadecyl- involves a series of organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the pentadecyl group at the third carbon position of the benzene ring enhances the hydrophobicity of the molecule, which can be advantageous in certain pharmacological applications where membrane permeability and solubility are critical factors. The dihydroxyl groups at the first and second positions contribute to the compound's ability to participate in hydrogen bonding interactions, which is a key feature in drug-receptor binding studies.

In recent years, there has been growing interest in exploring the pharmacological potential of substituted phenols due to their diverse biological activities. Studies have shown that compounds with similar structural motifs can exhibit properties such as antioxidant, anti-inflammatory, and antimicrobial effects. The 1,2-Benzenediol,3-pentadecyl- derivative is no exception, and preliminary in vitro studies have suggested that it may possess promising biological activities that warrant further investigation. For instance, its ability to interact with biological targets such as enzymes and receptors could make it a valuable scaffold for developing novel therapeutic agents.

The unique structural features of 1,2-Benzenediol,3-pentadecyl- also make it an interesting candidate for use in material science applications. The combination of hydrophobicity provided by the long alkyl chain and hydrophilicity contributed by the hydroxyl groups can lead to interesting surface properties when used in formulations or as an intermediate in polymer synthesis. Researchers are exploring its potential as an additive in coatings or as a component in self-assembling materials where precise control over molecular interactions is essential.

From a research perspective, 1,2-Benzenediol,3-pentadecyl- represents an important model compound for studying the effects of alkoxy substitution on phenolic compounds. Its synthesis provides a valuable tool for chemists to investigate reaction mechanisms and develop new synthetic strategies. Additionally, its potential biological activities make it a relevant compound for medicinal chemists who are seeking to identify new leads for drug discovery programs. The compound's stability under various conditions also makes it suitable for long-term storage and transportation, ensuring its availability for future research needs.

The latest advancements in computational chemistry have further enhanced the study of 1,2-Benzenediol,3-pentadecyl- by allowing researchers to predict its behavior in different environments without extensive experimental trials. Molecular modeling techniques can simulate how this compound interacts with biological targets at an atomic level, providing insights into its potential pharmacological effects. These computational studies are often complemented by experimental validation using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the structural integrity and purity of synthesized samples.

The industrial relevance of 1,2-Benzenediol,3-pentadecyl- extends beyond academic research into practical applications. Its derivatives have been explored as intermediates in producing specialty chemicals that find use in industries ranging from cosmetics to agriculture. The hydroxyl groups present in its structure allow for further functionalization through esterification or etherification reactions, expanding its utility as a building block for more complex molecules. This versatility makes it an attractive choice for companies looking to develop custom chemical solutions tailored to specific industrial needs.

In conclusion,1,2-Benzenediol,3-pentadecyl- (CAS No. 492-89-7) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features offer opportunities for innovation in pharmaceuticals,material science,and synthetic chemistry. As research continues to uncover new applications for this compound,1,2-Benzenediol,3-pentadecyl- is poised to play an increasingly important role in advancing scientific knowledge and technological development.

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